nonadecanoyl-coenzyme A

説明

Nonadecanoyl-coenzyme A (N-CoA) is a long-chain fatty acid that plays a crucial role in various biological processes. It is an essential component of the fatty acid metabolism pathway, which is responsible for energy production in the human body. N-CoA is synthesized through a complex process that involves several enzymes and biochemical reactions.

科学的研究の応用

Coenzyme A in Neurodegeneration and Cardiomyopathy

Neurodegeneration Treatment Strategies : Research has explored the synthesis and characteristics of acetyl-Coenzyme A precursors as potential treatments for neurodegeneration associated with pantothenate kinase deficiency. The study focused on generating Coenzyme A precursors downstream of the defective step in the pathway, offering insights into therapeutic strategies for severe neurodegenerative diseases (Di Meo et al., 2017).

Link to Dilated Cardiomyopathy : Mutations in genes involved in Coenzyme A biosynthesis, such as PPCS (phosphopantothenoylcysteine synthetase), have been linked to autosomal-recessive dilated cardiomyopathy, indicating a crucial role of CoA synthesis in cardiac health. This connection suggests that CoA synthesis pathways may be therapeutic targets for cardiomyopathy (Iuso et al., 2018).

Coenzyme A in Metabolic Pathways and Drug Discovery

Central Metabolic Role and Drug Targets : Coenzyme A plays a central role in the metabolism of fatty acids and other carboxylic acids, highlighting its importance across a wide range of cellular processes. This ubiquity has made CoA biosynthetic pathways targets for antibacterial drug discovery and provided insights into the association of human neurodegenerative disorders with mutations in CoA biosynthesis-related genes. Renewed interest in CoA's roles has spurred research into its genetics, enzymology, and regulation, with implications for treating bacterial infections and neurodegenerative diseases (Leonardi et al., 2005).

Biosynthesis and Enzymology of CoA : Understanding the biosynthesis and enzymology of Coenzyme A has been crucial for developing strategies to manipulate its levels in cells for therapeutic purposes. Studies on CoA's biosynthesis, degradation, and its role as a cofactor in enzymatic reactions have provided a foundation for biotechnological applications, including the development of drugs and enzyme inhibitors that target CoA-related pathways (Strauss, 2010).

Therapeutic and Synthetic Applications

CoA-dependent Reactions in Synthetic Biology : The manipulation of CoA and its derivatives has shown potential in enhancing the production of high-value compounds such as synthetic antibiotics, vitamins, and esters. Innovations in CoA regeneration systems, utilizing polyphosphate as an energy source, demonstrate the versatility of CoA-dependent enzymes in chemical synthesis, opening avenues for more efficient biocatalytic processes (Mordhorst et al., 2017).

CoA in Redox Regulation and Antioxidant Defense : Recent discoveries have highlighted CoA's role beyond metabolism, particularly in redox regulation and cellular defense against oxidative stress. CoA and its derivatives can act as antioxidants and participate in protein CoAlation, a post-translational modification protecting enzymes from oxidative damage and regulating their activity. This novel function of CoA suggests its involvement in maintaining cellular redox homeostasis and protecting cells under stress conditions (Gout, 2019).

作用機序

Target of Action

Nonadecanoyl-CoA, also known as Coenzyme A, S-nonadecanoate or Nonadecanoyl coenzyme A, primarily targets the enzyme stearoyl-CoA desaturase . This enzyme plays a crucial role in the biosynthesis of unsaturated fatty acids.

Mode of Action

Nonadecanoyl-CoA interacts with its target, stearoyl-CoA desaturase, by inhibiting its activity . This interaction results in a decrease in the synthesis of unsaturated fatty acids, which are essential components of cell membranes and also serve as precursors for a variety of bioactive molecules.

生化学分析

Biochemical Properties

Nonadecanoyl-Coenzyme A plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, particularly with stearoyl-CoA . The nature of these interactions involves the inhibition of the activity of stearoyl-CoA .

Cellular Effects

It is known that acyl-CoA content correlates with insulin resistance, suggesting that it can mediate lipotoxicity in non-adipose tissues .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with stearoyl-CoA . This interaction results in the inhibition of the activity of stearoyl-CoA .

Temporal Effects in Laboratory Settings

It is known that after its formation in the cytosol, this compound is transported into the mitochondria, the locus of beta oxidation .

Metabolic Pathways

This compound is involved in the metabolic pathway of beta oxidation . It interacts with enzymes such as carnitine palmitoyltransferase 1 (CPT1), which converts this compound into nonadecanoylcarnitine, which gets transported into the mitochondrial matrix .

Transport and Distribution

This compound is transported into the mitochondria after its formation in the cytosol . This transport requires carnitine palmitoyltransferase 1 (CPT1), which converts this compound into nonadecanoylcarnitine .

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria, where it is involved in the process of beta oxidation .

特性

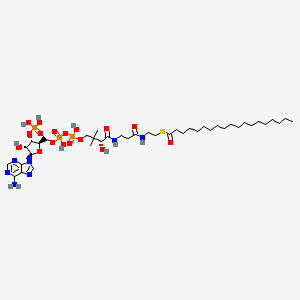

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H72N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31(49)68-24-23-42-30(48)21-22-43-38(52)35(51)40(2,3)26-61-67(58,59)64-66(56,57)60-25-29-34(63-65(53,54)55)33(50)39(62-29)47-28-46-32-36(41)44-27-45-37(32)47/h27-29,33-35,39,50-51H,4-26H2,1-3H3,(H,42,48)(H,43,52)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)/t29-,33-,34-,35+,39-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJZGRUJMWKAJF-ZOUGCNRJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H72N7O17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725130 | |

| Record name | S-{(9R)-1-[(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} nonadecanethioate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1048.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25045-61-8 | |

| Record name | S-{(9R)-1-[(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} nonadecanethioate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

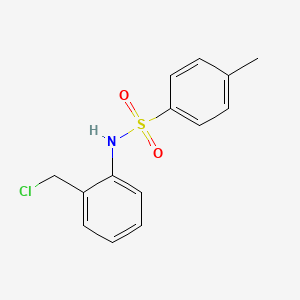

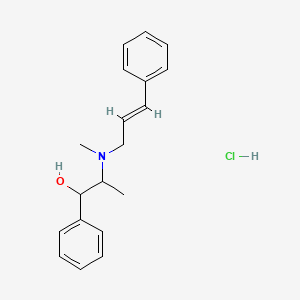

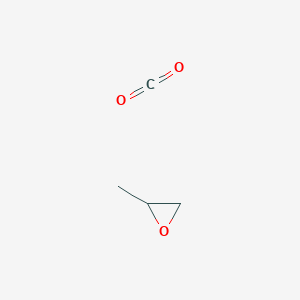

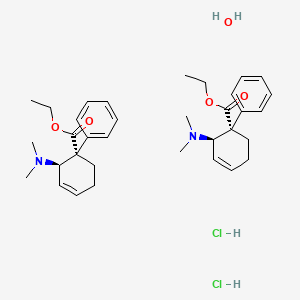

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine](/img/structure/B6595312.png)

![tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide](/img/structure/B6595349.png)

![chlorocobalt(1+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;piperidin-1-ide](/img/structure/B6595369.png)